,-Dimethylacrylalkannin
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Overview
Description
,-Dimethylacrylalkannin is a natural naphthoquinone compound known for its significant biological activities. It is primarily extracted from the roots of plants like Lithospermum erythrorhizon and Arnebia euchroma. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate tumor-associated macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ,-Dimethylacrylalkannin involves several steps, starting from the extraction of the compound from natural sources. High-performance thin-layer chromatography (HPTLC) is often used for the qualitative and quantitative analysis of this compound in plant extracts
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most of the compound being extracted from natural sources. The extraction process involves solvent extraction followed by purification using chromatographic techniques. The scalability of this process is a subject of ongoing research to meet the demand for this compound in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
,-Dimethylacrylalkannin undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. For instance, it reacts with aniline and thiophenol to form new naphthazarin derivatives through oxidative Michael addition and reductive alkylation .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aniline, thiophenol, and sodium borohydride. The reactions typically occur under mild conditions, with the temperature and solvent being optimized to achieve the desired products .
Major Products
The major products formed from the reactions of this compound include various naphthazarin derivatives. These derivatives have been studied for their cytotoxic activities, making them potential candidates for anticancer therapies .
Scientific Research Applications
,-Dimethylacrylalkannin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying naphthoquinone chemistry and its derivatives.
Biology: The compound has shown significant antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its anticancer properties, particularly in hepatocellular carcinoma and colorectal cancer
Mechanism of Action
The mechanism of action of ,-Dimethylacrylalkannin involves its interaction with specific molecular targets and pathways. It modulates tumor-associated macrophages, altering their polarization to inhibit tumor growth. Additionally, it targets fibroblast growth factor receptor 1 (FGFR1), suppressing the proliferation of colorectal cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Acetylshikonin
- β-Acetoxyisovalerylalkannin
- Shikonin
Uniqueness
,-Dimethylacrylalkannin stands out due to its unique ability to modulate tumor-associated macrophages and its specific targeting of FGFR1. These properties make it a promising candidate for developing new anticancer therapies, distinguishing it from other similar naphthoquinone compounds .
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-2,2,4-trimethylpent-3-enyl] prop-2-enoate |
InChI |
InChI=1S/C21H22O6/c1-6-16(25)27-20(21(4,5)10-11(2)3)12-9-15(24)17-13(22)7-8-14(23)18(17)19(12)26/h6-10,20,22-23H,1H2,2-5H3/t20-/m1/s1 |
InChI Key |
PKTWFAFZWVRLPK-HXUWFJFHSA-N |
Isomeric SMILES |
CC(=CC(C)(C)[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C)C |
Canonical SMILES |
CC(=CC(C)(C)C(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C)C |
Origin of Product |
United States |
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